3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Anticonvulsant Strychnine antagonism Glycine receptor

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6) is a synthetic heterocyclic small molecule belonging to the phenyl-1,2,4-triazole class. Its core scaffold features a 1,2,4-triazole ring bearing a 4-chlorophenyl substituent at position 3, a methyl group at N4, and a methylthio group at position 5, yielding a molecular formula of C₁₀H₁₀ClN₃S and a molecular weight of 239.73 g/mol.

Molecular Formula C10H10ClN3S
Molecular Weight 239.73 g/mol
CAS No. 57295-58-6
Cat. No. B3032851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
CAS57295-58-6
Molecular FormulaC10H10ClN3S
Molecular Weight239.73 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3
InChIKeyCFPVKCWDDDIQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6): Procurement-Relevant Structural and Pharmacological Baseline


3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6) is a synthetic heterocyclic small molecule belonging to the phenyl-1,2,4-triazole class [1]. Its core scaffold features a 1,2,4-triazole ring bearing a 4-chlorophenyl substituent at position 3, a methyl group at N4, and a methylthio group at position 5, yielding a molecular formula of C₁₀H₁₀ClN₃S and a molecular weight of 239.73 g/mol . This compound has been structurally characterized as part of a broader series of (alkylthio)-1,2,4-triazoles investigated for central nervous system applications, and it serves as a key intermediate or reference probe in medicinal chemistry programs targeting anticonvulsant mechanisms, antifungal pathways, and glycine/GABAₐ receptor pharmacology [2].

Why 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6) Cannot Be Replaced by N4-Unsubstituted or Regioisomeric Analogs


Close structural analogs of this compound, particularly N4-unsubstituted 1,2,4-triazoles such as 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (DB08062) or the corresponding 1H-tautomers, exhibit fundamentally different pharmacological profiles that preclude generic substitution [1]. The N4-methyl group eliminates a hydrogen-bond donor, increasing lipophilicity (XLogP3 ~2.6 vs. 2.0 for des-methyl analog) and reducing topological polar surface area, which directly affects membrane permeability and blood-brain barrier penetration potential . Most critically, structure-activity relationship (SAR) studies have demonstrated that replacing the N4-substituted 4H-1,2,4-triazole scaffold with an N4-unsubstituted 1H-1,2,4-triazole abolishes anticonvulsant activity entirely, confirming that the N4-methyl substituent is an essential pharmacophoric element rather than a trivial structural variation [1].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6) Versus Closest Analogs


N4-Methyl Substitution Confers Anticonvulsant Activity Absent in N4-Unsubstituted 1,2,4-Triazoles

In a direct head-to-head comparison, 4H-1,2,4-triazoles bearing an N4-methyl group demonstrated selective antagonism of strychnine-induced convulsions in mice, whereas the isomeric 3-aryl-5-(alkylthio)-1H-1,2,4-triazoles and 5-aryl-3-(alkylthio)-1H-1,2,4-triazoles lacking the N4-methyl substituent were essentially inactive as anticonvulsants [1]. The most potent N4-methyl analog, 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s), achieved full protection against strychnine-induced seizures, while the corresponding 1H-triazole isomers showed no measurable protective effect at equivalent doses [1].

Anticonvulsant Strychnine antagonism Glycine receptor

Elimination of Hydrogen-Bond Donor via N4-Methylation Increases Lipophilicity and Predicted CNS Permeability Versus Des-Methyl Analog DB08062

The N4-methyl substituent in 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (C₁₀H₁₀ClN₃S, MW 239.73) eliminates the hydrogen-bond donor present in the des-methyl analog 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (DB08062, C₉H₈ClN₃S, MW 225.70), reducing the HBD count from 1 to 0 and increasing XLogP3 from approximately 2.0 (estimated for DB08062) to 2.6 (target compound) [1]. The topological polar surface area (TPSA) remains moderate at 56 Ų, and the compound possesses zero rotatable bonds beyond the methylthio group, favoring passive membrane diffusion [1].

Physicochemical property Blood-brain barrier penetration Lipophilicity

Acute Toxicity Profile: Intraperitoneal LD50 Exceeds 800 mg/kg in Mice

The acute intraperitoneal toxicity of 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole was determined in mice, yielding an LD50 value greater than 800 mg/kg with no specific toxic effects reported beyond the lethal dose endpoint . While direct comparator LD50 data for the des-methyl analog DB08062 or other close analogs are not available in public databases, this value indicates a relatively wide acute safety margin that supports its use as an in vivo pharmacological probe at behaviorally relevant doses .

Acute toxicity Safety margin In vivo tolerability

4-Methyl-1,2,4-triazole Scaffold Is Associated with Potent Antifungal Activity Against Phytopathogenic Fungi at 50 µg/mL

A structurally analogous series of myrtenal-based 4-methyl-1,2,4-triazole-thioethers demonstrated excellent in vitro antifungal activity against Physalospora piricola, with the most active compounds achieving inhibition rates of 90.7–98.2% at 50 µg/mL, comparable to or exceeding the commercial fungicide azoxystrobin (96.0% inhibition) [1]. Although these data are from a myrtenal-substituted series rather than the 4-chlorophenyl-substituted target compound, the shared 4-methyl-1,2,4-triazole-thioether core pharmacophore supports class-level inference that the 4-methyl substitution pattern is critical for antifungal potency [1].

Antifungal Agricultural fungicide 1,2,4-Triazole-thioether

Patent Coverage of 3-Aryl-5-alkylthio-4H-1,2,4-triazoles Includes p-Chlorophenyl Substitution as a Preferred Embodiment for Therapeutic Use

U.S. Patent 5,260,450 (filed 1992) specifically claims 3-aryl-5-alkylthio-4H-1,2,4-triazoles and their sulfinyl/sulfonyl derivatives, with the p-chlorophenyl group explicitly listed among preferred aryl substituents (claim description count: 4 mentions) [1]. The patent covers therapeutic compositions containing these compounds, indicating industrial recognition of the 4H-1,2,4-triazole scaffold with p-chlorophenyl substitution as a distinct chemical entity class for pharmaceutical development [1]. The ortho-chloro isomer 3-(2-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole is also explicitly disclosed, confirming that the para-chloro substitution pattern represents a specific, patent-distinguished embodiment within this chemical space [1].

Intellectual property Patent protection Therapeutic composition

Evidence-Backed Procurement Scenarios for 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS 57295-58-6)


CNS Drug Discovery: Strychnine-Sensitive Glycine Receptor Probe Development

Based on the Kane et al. (1994) demonstration that N4-methyl-4H-1,2,4-triazoles selectively antagonize strychnine-induced convulsions while N4-unsubstituted analogs are inactive, this compound should be prioritized as a starting scaffold for glycine receptor modulator programs targeting spasticity or hyperekplexia [1]. Its favorable CNS physicochemical profile (XLogP3 2.6, HBD 0, TPSA 56 Ų) and acceptable acute toxicity margin (LD50 >800 mg/kg i.p. in mice) make it suitable for in vivo efficacy screening .

Agrochemical Antifungal Lead Optimization

The 4-methyl-1,2,4-triazole-thioether scaffold has been independently validated to achieve >90% inhibition of phytopathogenic fungi such as Physalospora piricola at 50 µg/mL, rivaling the commercial fungicide azoxystrobin [1]. Procurement of the 4-chlorophenyl-substituted variant enables exploration of halogen-dependent potency enhancements within this validated antifungal chemotype.

Pharmacological Tool Compound for Differentiating Glycine vs. GABAₐ Receptor Mechanisms

The Kane et al. (1994) study revealed that N4-methyl triazoles enhance muscimol-stimulated ³⁶Cl⁻ influx in cerebellar membranes without displacing [³H]strychnine binding, suggesting a GABAₐ receptor interaction distinct from direct glycine site binding [1]. This dual mechanistic profile makes the compound valuable for dissecting glycinergic versus GABAergic contributions to spinal inhibitory neurotransmission.

Chemical Intermediate for Sulfoxide/Sulfone Derivatization Programs

U.S. Patent 5,260,450 discloses that oxidation of the methylthio group to the corresponding sulfoxide or sulfone enhances anticonvulsant selectivity, with the methylsulfonyl analog showing the greatest therapeutic window [1]. Procurement of the methylthio parent compound provides a versatile synthetic intermediate for generating sulfoxide and sulfone derivatives with improved selectivity profiles.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.